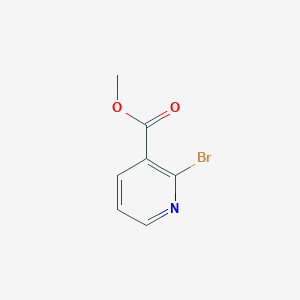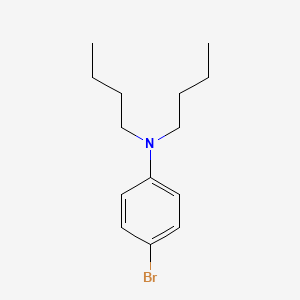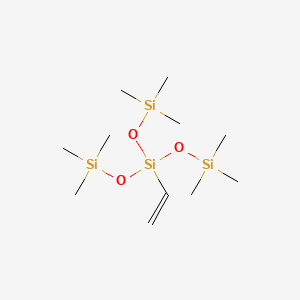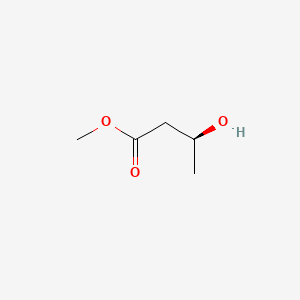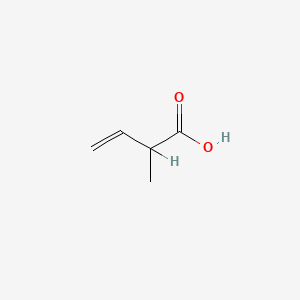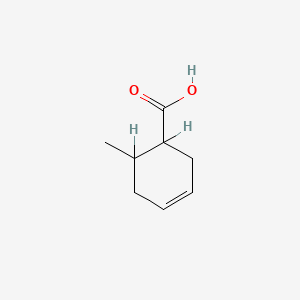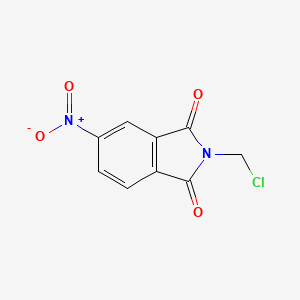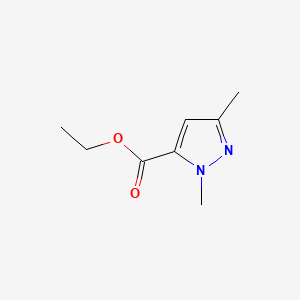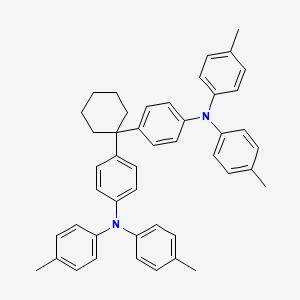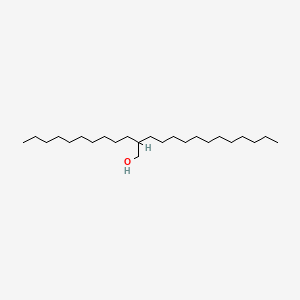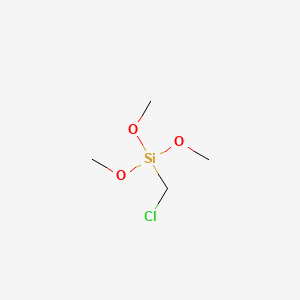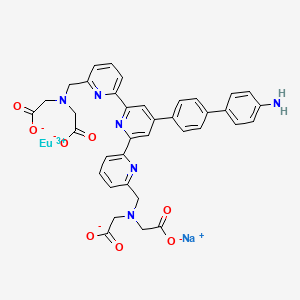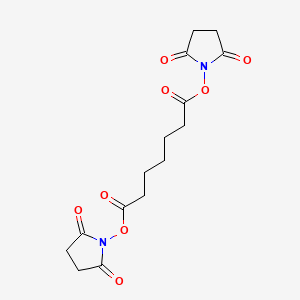
Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate
描述
“Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” is a chemical compound with the molecular formula C15H18N2O8 . It is also known by other names such as “1,1’-[(1,7-Dioxo-1,7-heptanediyl)bis(oxy)]di(2,5-pyrrolidinedione)” and "Heptanedioic acid 1,7-bis(2,5-dioxo-1-pyrrolidinyl) ester" .
Synthesis Analysis
The synthesis of “Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” involves the reaction of heptanedioic acid with l-hydroxypyrrolidine-2,5-dione in the presence of dicyclohexyl-carbodiimide (DCC). The reaction is stirred at room temperature for 18 hours. The product is then purified by flash chromatography .Molecular Structure Analysis
The molecular structure of “Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” can be represented as C15H18N2O8. It has an average mass of 354.312 Da and a monoisotopic mass of 354.106323 Da .Physical And Chemical Properties Analysis
“Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” has a density of 1.4±0.1 g/cm3, a boiling point of 504.3±60.0 °C at 760 mmHg, and a flash point of 258.8±32.9 °C. It has 10 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds. Its polar surface area is 127 Å2 .科学研究应用
-
Protein-Protein Interaction Studies
- Summary of Application : Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate, also known as DSSO crosslinker, is used for studying protein-protein interactions . It is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker for analysis of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) .
- Methods of Application : DSSO possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide . The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS .
- Results or Outcomes : DSSO Crosslinker provides complementary data to thiol-reactive and acidic residue-targeting reagents and will find wide utility in the elucidation of PPIs, study of proteins that function as complexes, quantification of structural dynamics, and the quest for targeting “undruggable” protein targets .
-
Anticonvulsant Drug Development
- Summary of Application : A focused series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties have been discovered . These compounds showed broad-spectrum activity in widely accepted animal seizure models .
- Methods of Application : The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg) .
- Results or Outcomes : Compound 30 was also proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice . The most plausible mechanism of action of 30 involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
-
Chemical Synthesis
- Summary of Application : Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is a chemical compound with the molecular formula C15H18N2O8 . It is used in various chemical syntheses .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these syntheses can also vary widely, but the use of Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate can often enable the creation of complex chemical structures .
-
Production of Hybrid Compounds
- Summary of Application : Bis(2,5-dioxopyrrolidin-1-YL)-4-(azidomethyl)heptanedioate is a variant of Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate used in the production of hybrid compounds .
- Methods of Application : The specific methods of application can vary depending on the particular hybrid compound being synthesized .
- Results or Outcomes : The outcomes of these syntheses can also vary, but the use of Bis(2,5-dioxopyrrolidin-1-YL)-4-(azidomethyl)heptanedioate can often enable the creation of novel hybrid compounds .
-
Chemical Synthesis
- Summary of Application : Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is a chemical compound with the molecular formula C15H18N2O8 . It is used in various chemical syntheses .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
- Results or Outcomes : The outcomes of these syntheses can also vary widely, but the use of Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate can often enable the creation of complex chemical structures .
-
Production of Hybrid Compounds
- Summary of Application : Bis(2,5-dioxopyrrolidin-1-YL)-4-(azidomethyl)heptanedioate is a variant of Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate used in the production of hybrid compounds .
- Methods of Application : The specific methods of application can vary depending on the particular hybrid compound being synthesized .
- Results or Outcomes : The outcomes of these syntheses can also vary, but the use of Bis(2,5-dioxopyrrolidin-1-YL)-4-(azidomethyl)heptanedioate can often enable the creation of novel hybrid compounds .
安全和危害
属性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O8/c18-10-6-7-11(19)16(10)24-14(22)4-2-1-3-5-15(23)25-17-12(20)8-9-13(17)21/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJVONPJBWABIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545851 | |
| Record name | 1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate | |
CAS RN |
74648-14-9 | |
| Record name | 1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(N-succinimidyl) Pimelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



